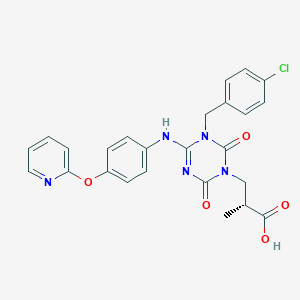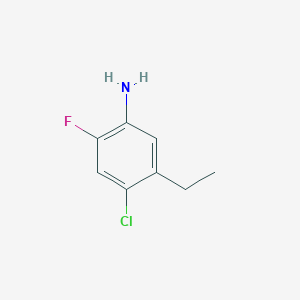![molecular formula C14H17N3S B14907119 Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)
Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol is a versatile compound known for its unique chemical structure and properties It contains a thiol group, which is a sulfur-containing functional group, and two pyridin-2-ylmethyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol typically involves the reaction of pyridine-2-carbaldehyde with ethylenediamine, followed by the introduction of a thiol group. One common method includes the following steps:
Condensation Reaction: Pyridine-2-carbaldehyde is reacted with ethylenediamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Thiol Introduction: The amine is subsequently reacted with a thiolating agent, such as thiourea, to introduce the thiol group, resulting in the formation of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Continuous flow synthesis and the use of automated reactors are some of the techniques employed in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridin-2-ylmethyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are useful in catalysis and material science.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: The compound is used in the development of sensors and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol involves its ability to form coordinate bonds with metal ions. The pyridin-2-ylmethyl groups act as chelating ligands, binding to metal ions through nitrogen atoms. This chelation stabilizes the metal ion and can enhance its catalytic activity. The thiol group can also participate in redox reactions, further contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but lacks the thiol group.
N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide: Contains a quinoline moiety instead of a thiol group.
Uniqueness
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol is unique due to the presence of both pyridin-2-ylmethyl groups and a thiol group. This combination allows it to form stable metal complexes and participate in a variety of chemical reactions, making it a valuable compound in multiple fields of research .
Properties
Molecular Formula |
C14H17N3S |
|---|---|
Molecular Weight |
259.37 g/mol |
IUPAC Name |
2-[bis(pyridin-2-ylmethyl)amino]ethanethiol |
InChI |
InChI=1S/C14H17N3S/c18-10-9-17(11-13-5-1-3-7-15-13)12-14-6-2-4-8-16-14/h1-8,18H,9-12H2 |
InChI Key |
PHIIPQGPGULPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCS)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


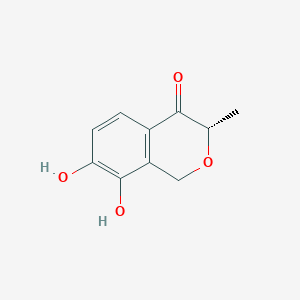

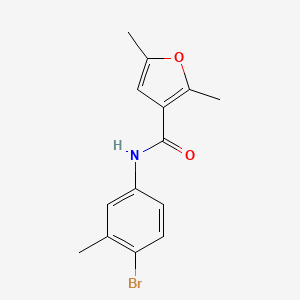
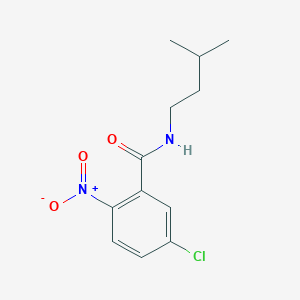
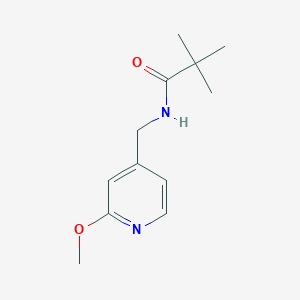
![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)

![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
